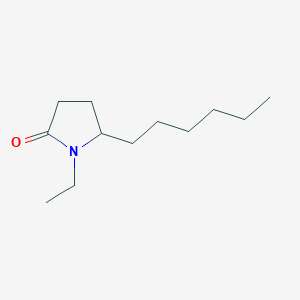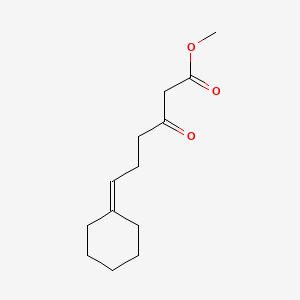![molecular formula C11H16SeSi B14430825 Silane, trimethyl[1-(phenylseleno)ethenyl]- CAS No. 77461-49-5](/img/structure/B14430825.png)
Silane, trimethyl[1-(phenylseleno)ethenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl[1-(phenylseleno)ethenyl]- is an organosilicon compound with the molecular formula C11H16SiSe This compound features a silicon atom bonded to three methyl groups and a phenylselenoethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of silane, trimethyl[1-(phenylseleno)ethenyl]- typically involves the reaction of trimethylsilylacetylene with phenylselenyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a controlled temperature to ensure the stability of the reactants and products.
Industrial Production Methods
While specific industrial production methods for silane, trimethyl[1-(phenylseleno)ethenyl]- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, trimethyl[1-(phenylseleno)ethenyl]- can undergo various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The phenylseleno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various organosilicon compounds depending on the substituent introduced.
Applications De Recherche Scientifique
Silane, trimethyl[1-(phenylseleno)ethenyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential role in biological systems due to the presence of selenium, an essential trace element.
Medicine: Explored for its potential use in drug development, particularly in the design of selenium-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of silane, trimethyl[1-(phenylseleno)ethenyl]- involves its ability to participate in various chemical reactions due to the presence of reactive silicon and selenium atoms. The phenylseleno group can undergo oxidation or reduction, leading to the formation of different products. The silicon atom can form stable bonds with carbon, making it a valuable reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Silane, trimethyl(phenylethynyl)-: Similar structure but with a phenylethynyl group instead of a phenylselenoethenyl group.
Silane, trimethyl(1-phenylethenyl)-: Contains a phenylethenyl group instead of a phenylselenoethenyl group.
Uniqueness
Silane, trimethyl[1-(phenylseleno)ethenyl]- is unique due to the presence of the phenylseleno group, which imparts distinct chemical properties compared to other similar compounds. The selenium atom in the phenylseleno group can participate in unique oxidation and reduction reactions, making this compound valuable in specific synthetic applications.
Propriétés
Numéro CAS |
77461-49-5 |
|---|---|
Formule moléculaire |
C11H16SeSi |
Poids moléculaire |
255.30 g/mol |
Nom IUPAC |
trimethyl(1-phenylselanylethenyl)silane |
InChI |
InChI=1S/C11H16SeSi/c1-10(13(2,3)4)12-11-8-6-5-7-9-11/h5-9H,1H2,2-4H3 |
Clé InChI |
XEUHERKXOASQOS-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(=C)[Se]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


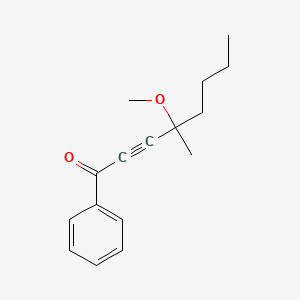
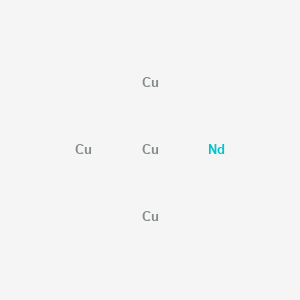
![2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine](/img/structure/B14430764.png)
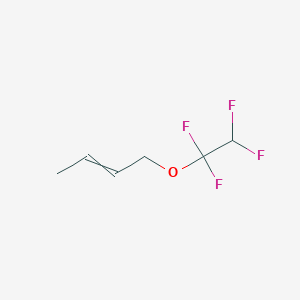


![Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-](/img/structure/B14430783.png)
![2-(2-Chlorophenyl)-N-[2-(3-chlorophenyl)propan-2-yl]acetamide](/img/structure/B14430786.png)



